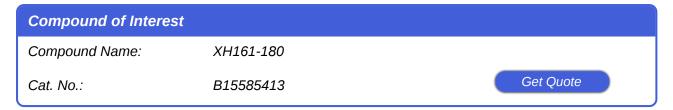


Application Notes and Protocols: XH161-180 for ACE2-Dependent Viral Infection Assays

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The entry of several coronaviruses, including SARS-CoV-2, into host cells is critically dependent on the interaction between the viral spike (S) protein and the host cell receptor, angiotensin-converting enzyme 2 (ACE2). Consequently, the modulation of ACE2 expression or its interaction with the S protein represents a promising therapeutic strategy against these viral infections. **XH161-180** is a potent and orally active small molecule inhibitor of Ubiquitin Specific Peptidase 2 (USP2).[1][2][3] Emerging evidence indicates that **XH161-180** decreases the cellular protein levels of ACE2, suggesting a novel, host-directed antiviral strategy.[4][5][6]

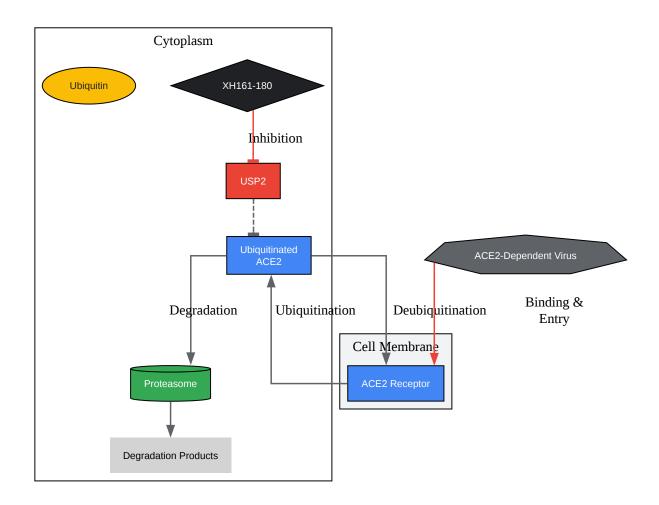
These application notes provide a comprehensive guide for researchers to evaluate the efficacy of **XH161-180** in ACE2-dependent viral infection assays. The protocols outlined below detail methods to quantify the effect of **XH161-180** on ACE2 expression and its subsequent impact on viral entry and replication.

Mechanism of Action

XH161-180 inhibits the deubiquitinase USP2.[1][2] Deubiquitinating enzymes (DUBs) play a crucial role in rescuing proteins from proteasomal degradation by removing ubiquitin chains. Inhibition of USP2 by **XH161-180** is proposed to increase the ubiquitination of ACE2, leading to its enhanced degradation by the proteasome.[7][8][9] This reduction in cell surface ACE2 levels



limits the primary receptor available for viral entry, thereby inhibiting infection by ACE2dependent viruses.



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Figure 1: Proposed mechanism of action for XH161-180.

Data Presentation

The following tables present illustrative data for the characterization of **XH161-180**.



Table 1: Effect of XH161-180 on ACE2 Protein Expression in A549-hACE2 Cells

XH161-180 Concentration (μM)	Relative ACE2 Expression (Western Blot, % of Control)	Cell Surface ACE2 (Flow Cytometry, % of Control)	
0 (Vehicle)	100 ± 5.2	100 ± 4.5	
0.1	85.3 ± 6.1	88.1 ± 5.3	
1	52.7 ± 4.8	55.4 ± 3.9	
10	21.5 ± 3.9	24.0 ± 2.8	
50	8.2 ± 2.1	10.5 ± 1.9	
IC ₅₀ (μM)	1.5	1.8	

Table 2: Antiviral Activity and Cytotoxicity of XH161-180

Assay Type	Virus Strain	Cell Line	Endpoint	EC50 (μM)	СС₅о (µМ)	Selectivit y Index (SI = CC50/EC50)
Pseudoviru s Neutralizati on Assay	SARS- CoV-2 Spike	HEK293T- hACE2	Luciferase Activity	2.1	>100	>47.6
Plaque Reduction Neutralizati on Test	SARS- CoV-2 (USA- WA1/2020)	Vero E6	Plaque Formation	2.5	>100	>40.0
Cytotoxicity Assay	-	Vero E6	Cell Viability (MTT)	-	>100	-



Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Quantification of ACE2 Protein Levels by Western Blot

This protocol details the immunodetection of ACE2 protein in cell lysates following treatment with **XH161-180**.



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Figure 2: Workflow for ACE2 quantification by Western Blot.

Materials:

- A549 cells stably expressing human ACE2 (A549-hACE2)
- XH161-180
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Phosphate-Buffered Saline (PBS)
- RIPA Lysis Buffer with protease inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels and running buffer
- PVDF membrane



- Transfer buffer
- Blocking buffer (5% non-fat dry milk in TBST)
- Primary antibodies: anti-ACE2 and anti-β-actin (loading control)
- HRP-conjugated secondary antibody
- · Chemiluminescent substrate

Procedure:

- Cell Treatment: Seed A549-hACE2 cells in 6-well plates and allow them to adhere overnight.
 Treat cells with various concentrations of XH161-180 (e.g., 0.1, 1, 10, 50 μM) or vehicle control (DMSO) for 24-48 hours.
- Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-200 μL of ice-cold RIPA buffer to each well and incubate on ice for 15 minutes. Scrape the cells and transfer the lysate to a microcentrifuge tube.
- Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay according to the manufacturer's instructions.
- SDS-PAGE: Normalize protein concentrations for all samples. Mix 20-30 μg of protein with Laemmli sample buffer and boil for 5 minutes. Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
- Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
- Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
- Antibody Incubation: Incubate the membrane with primary antibodies against ACE2 and βactin (diluted in blocking buffer) overnight at 4°C.
- Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.



- Detection: Wash the membrane again three times with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
- Analysis: Quantify the band intensities using densitometry software. Normalize the ACE2 band intensity to the β-actin band intensity.

Protocol 2: Quantification of Cell Surface ACE2 by Flow Cytometry

This protocol measures the level of ACE2 expression on the cell surface.

Materials:

- A549-hACE2 cells
- XH161-180
- PBS with 1% BSA (FACS buffer)
- Primary antibody: anti-ACE2 (extracellular domain)
- Fluorescently-conjugated secondary antibody (e.g., Alexa Fluor 488)
- Fixation buffer (e.g., 4% paraformaldehyde) optional
- Flow cytometer

Procedure:

- Cell Treatment: Treat A549-hACE2 cells with XH161-180 as described in Protocol 1.
- Cell Harvesting: Gently detach cells using a non-enzymatic cell dissociation solution. Wash the cells twice with ice-cold FACS buffer by centrifuging at 300 x g for 5 minutes.
- Primary Antibody Staining: Resuspend the cell pellet in FACS buffer containing the primary anti-ACE2 antibody. Incubate for 30-60 minutes on ice, protected from light.
- Washing: Wash the cells twice with FACS buffer to remove unbound primary antibody.



- Secondary Antibody Staining: Resuspend the cell pellet in FACS buffer containing the fluorescently-conjugated secondary antibody. Incubate for 30 minutes on ice, protected from light.
- Final Wash: Wash the cells twice with FACS buffer.
- Data Acquisition: Resuspend the cells in 300-500 μL of FACS buffer and analyze on a flow cytometer.
- Analysis: Gate on the live cell population and quantify the mean fluorescence intensity (MFI)
 for each sample. Normalize the MFI of treated samples to the vehicle control.

Protocol 3: SARS-CoV-2 Pseudovirus Neutralization Assay

This assay uses a replication-defective virus expressing the SARS-CoV-2 S protein and a reporter gene (e.g., luciferase) to quantify viral entry.[1][10][11][12]

Materials:

- HEK293T cells stably expressing human ACE2 (HEK293T-hACE2)
- SARS-CoV-2 S protein pseudotyped lentivirus (or other viral vector) carrying a luciferase reporter gene
- XH161-180
- Complete cell culture medium
- 96-well white, clear-bottom plates
- Luciferase assay reagent

Procedure:

 Cell Seeding: Seed HEK293T-hACE2 cells in a 96-well white, clear-bottom plate at a density of 1-2 x 10⁴ cells per well and incubate overnight.



- Compound Pre-treatment: Treat the cells with serial dilutions of XH161-180 for 24-48 hours to allow for ACE2 downregulation.
- Pseudovirus Infection: Following pre-treatment, infect the cells with a predetermined amount of SARS-CoV-2 pseudovirus.
- Incubation: Incubate the plates for 48-72 hours at 37°C.
- Luciferase Assay: Remove the culture medium and add luciferase assay reagent to each well according to the manufacturer's protocol.
- Data Reading: Measure the luminescence using a plate reader.
- Analysis: Calculate the percentage of inhibition for each concentration of **XH161-180** compared to the vehicle control. Determine the half-maximal effective concentration (EC₅₀) by fitting the data to a dose-response curve.

Protocol 4: Plaque Reduction Neutralization Test (PRNT)

This is the gold standard assay for quantifying the inhibition of live, infectious virus.[3][13][14] [15]

Materials:

- Vero E6 cells
- · Live, infectious SARS-CoV-2
- XH161-180
- · Complete cell culture medium
- Overlay medium (e.g., containing methylcellulose)
- Crystal violet staining solution

Procedure:

Cell Seeding: Seed Vero E6 cells in 12- or 24-well plates and grow to confluency.



- Compound Pre-treatment: Pre-treat the confluent cell monolayers with serial dilutions of XH161-180 for 24-48 hours.
- Virus Infection: Remove the medium containing the compound and infect the cells with a standardized amount of SARS-CoV-2 (e.g., 50-100 plaque-forming units per well) for 1 hour at 37°C.
- Overlay Application: Remove the virus inoculum and add the overlay medium containing the corresponding concentrations of XH161-180.
- Incubation: Incubate the plates for 2-3 days at 37°C to allow for plaque formation.
- Plaque Staining: Fix the cells (e.g., with 10% formalin) and then stain with crystal violet solution.
- Plaque Counting: Wash the plates with water and count the number of plaques in each well.
- Analysis: Calculate the percentage of plaque reduction for each concentration of **XH161-180** relative to the virus control. Determine the EC₅₀.

Protocol 5: Cytotoxicity Assay (MTT Assay)

This assay is crucial to ensure that the observed antiviral effect is not due to cell death.[16][17] [18][19]

Materials:

- Vero E6 cells (or other cell line used in the antiviral assay)
- XH161-180
- Complete cell culture medium
- MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
- Solubilization solution (e.g., DMSO or acidified isopropanol)

Procedure:



- Cell Seeding: Seed cells in a 96-well plate at the same density as in the antiviral assays.
- Compound Treatment: Treat the cells with the same serial dilutions of XH161-180 used in the antiviral assays.
- Incubation: Incubate for the same duration as the antiviral assay (e.g., 48-72 hours).
- MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
- Solubilization: Add the solubilization solution to dissolve the formazan crystals.
- Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
- Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the half-maximal cytotoxic concentration (CC₅₀).

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Methodological & Application





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